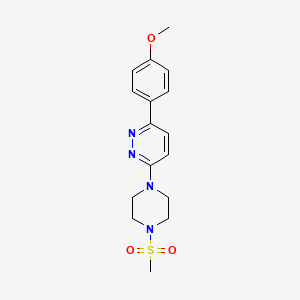![molecular formula C20H20N4OS B6535639 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 1021256-65-4](/img/structure/B6535639.png)
3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is an organic compound belonging to the pyridazine family. Its structural complexity and combination of functional groups make it a candidate for various applications, especially in scientific research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine often begins with the formation of a pyridazine core. Here’s a simplified version of the steps:
Formation of the Pyridazine Ring: : Typically involves the cyclization of suitable hydrazine derivatives with dicarbonyl compounds.
Functionalization: : Introduction of the 2-methylphenyl and thiophene-2-carbonyl groups involves multi-step processes, using Friedel-Crafts acylation and nucleophilic substitution reactions.
Piperazine Introduction: : Final steps include coupling reactions to attach the piperazine moiety.
Industrial Production Methods
Industrial-scale synthesis might streamline some steps, focusing on optimizing yields and minimizing by-products. Techniques such as continuous flow chemistry and automated synthesizers can be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, affecting mainly the thiophene ring, resulting in sulfoxides or sulfones.
Reduction: : Reduction can modify both the pyridazine ring and the carbonyl groups, leading to corresponding alcohols.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution, allowing further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens (bromine, chlorine), nitrating agents (nitric acid).
Major Products Formed
Sulfoxides and sulfones: : From oxidation of the thiophene ring.
Alcohols and amines: : From reduction processes.
Substituted derivatives: : From various substitution reactions.
Scientific Research Applications
This compound is of significant interest in several fields:
Chemistry: : Used as a building block for more complex molecules and as a reagent in synthetic pathways.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential therapeutic agent due to its unique structure, which can interact with various biological targets.
Industry: : Utilized in the development of novel materials and chemical products.
Mechanism of Action
3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine exerts its effects primarily through interactions with specific molecular targets in cells. These targets can include enzymes, receptors, and DNA. The pathways involved often depend on the specific biological context and intended application.
Comparison with Similar Compounds
Unique Features
Combination of pyridazine and piperazine rings with aromatic substituents.
Presence of thiophene group adds electronic and steric properties.
Similar Compounds
3-(2-methylphenyl)pyridazine: : Similar but lacks the piperazine moiety.
6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine: : Similar but lacks the 2-methylphenyl group.
2,6-disubstituted pyridazines: : Various derivatives with different substitutions.
3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is truly a fascinating compound with diverse applications and unique chemical properties that set it apart in the world of organic chemistry. What would you like to explore next?
Properties
IUPAC Name |
[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-15-5-2-3-6-16(15)17-8-9-19(22-21-17)23-10-12-24(13-11-23)20(25)18-7-4-14-26-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQDTBIBWQSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535572.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535576.png)
![2-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535588.png)
![3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535598.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6535604.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B6535605.png)
![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535607.png)
![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535612.png)
![2,2,2-trifluoro-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535628.png)
![2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535640.png)
![2-(4-fluorophenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535646.png)
![4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6535655.png)

![3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535662.png)
